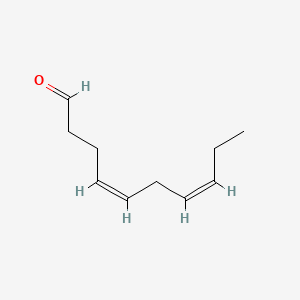![molecular formula C7H6ClN3 B1425245 5-氯-2-甲基吡唑并[1,5-a]嘧啶 CAS No. 189116-36-7](/img/structure/B1425245.png)
5-氯-2-甲基吡唑并[1,5-a]嘧啶
描述
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is an organic compound with the molecular formula C7H6ClN3. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant applications in medicinal chemistry and material science due to its unique structural properties .
科学研究应用
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific photophysical properties
作用机制
Mode of Action
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine interacts with PI3Kδ, inhibiting its activity . This interaction results in changes in the signaling pathways regulated by PI3Kδ, affecting various cellular functions .
Biochemical Pathways
The inhibition of PI3Kδ affects the phosphatidylinositol signaling pathway . This pathway plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Result of Action
The inhibition of PI3Kδ by 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine can lead to a decrease in the differentiation, proliferation, migration, and survival of immune cells . This can have potential therapeutic effects in conditions where these processes are dysregulated, such as in inflammatory and autoimmune diseases .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Other factors such as pH, presence of other substances, and physiological conditions can also affect the compound’s action.
生化分析
Biochemical Properties
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine has been identified as a potential inhibitor of the PI3Kδ isoform, a member of the class I PI3K family . This family of lipid kinases performs the phosphorylation reaction of the hydroxyl group at the 3-position of the phosphatidylinositol ring . The overactivity of PI3Kδ can cause cellular dysfunctions in many human disorders, including inflammatory and autoimmune diseases .
Cellular Effects
The cellular effects of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine are primarily related to its inhibitory action on the PI3Kδ isoform . This inhibition can affect the differentiation, proliferation, migration, and survival of immune cells . Detailed studies on the effects of this compound on various types of cells and cellular processes are still needed.
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with the PI3Kδ isoform . By inhibiting this enzyme, it can potentially alter the phosphorylation of the phosphatidylinositol ring, thereby affecting the signaling pathways regulated by this molecule .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine typically involves the reaction of pyrazolo[1,5-a]pyrimidine with methyl ketone to form pyrazolo[1,5-a]pyrimidin-2-one. This intermediate is then reacted with copper(I) chloride (CuCl) to yield 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine .
Industrial Production Methods
Industrial production methods for 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification processes.
化学反应分析
Types of Reactions
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific conditions and reagents are less frequently documented.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under mild to moderate temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
相似化合物的比较
Similar Compounds
- 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine
- 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
Uniqueness
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological and material properties .
属性
IUPAC Name |
5-chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-7-9-6(8)2-3-11(7)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBYPOBAHXWIFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=NC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677472 | |
| Record name | 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189116-36-7 | |
| Record name | 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189116-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1425162.png)
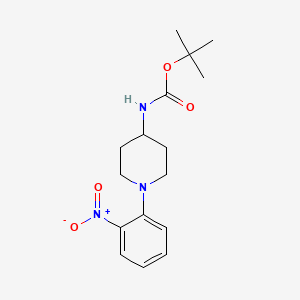


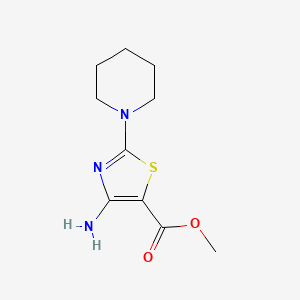

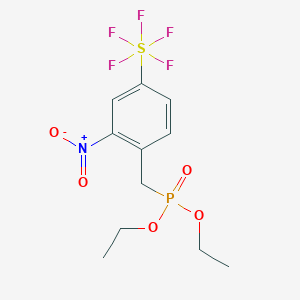
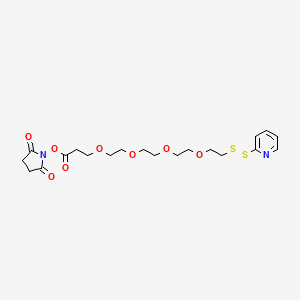
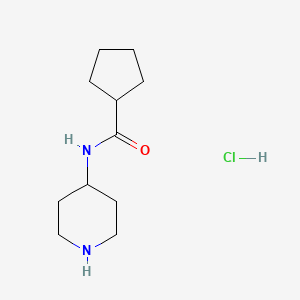
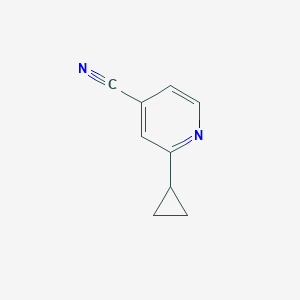
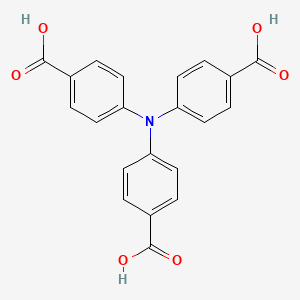
![Methyl[(1-methylcyclopropyl)methyl]amine](/img/structure/B1425182.png)
![[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid](/img/structure/B1425183.png)
